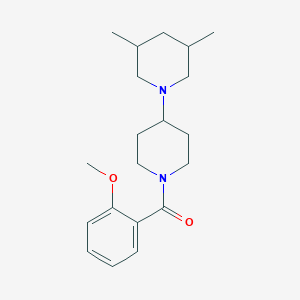![molecular formula C22H21N3O5 B247183 ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate](/img/structure/B247183.png)
ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate, also known as EHP-101, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrolopyrazoles and has been found to possess a wide range of pharmacological activities.
Mécanisme D'action
The mechanism of action of ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate involves the modulation of various signaling pathways in the body. It has been found to inhibit the activation of microglia and astrocytes, which are involved in the inflammatory response in the brain. ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate also inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which contribute to the progression of neuroinflammation. Additionally, ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate has been found to activate the CB2 receptor, which is involved in the regulation of immune function and inflammation.
Biochemical and Physiological Effects
ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate has been found to exhibit a range of biochemical and physiological effects in various studies. It has been shown to reduce the levels of pro-inflammatory cytokines in the brain, leading to a decrease in neuroinflammation. ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate has also been found to reduce the activation of microglia and astrocytes, leading to a decrease in neurotoxicity. Additionally, ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate has been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate has several advantages for lab experiments, including its high potency and selectivity for its target receptors. It is also relatively stable and has a long half-life, making it suitable for in vivo studies. However, ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate has some limitations, including its low solubility in water, which may affect its bioavailability in vivo. Additionally, ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate has not been extensively studied in humans, and its safety and efficacy in clinical trials are yet to be determined.
Orientations Futures
There are several future directions for the study of ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate. One potential direction is the development of novel formulations to improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate in clinical trials.
Méthodes De Synthèse
The synthesis of ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate involves a series of chemical reactions that lead to the formation of the final product. The starting materials include 4-hydroxy-3-methoxybenzaldehyde, 3-methyl-2-nitrobenzoic acid, and ethyl acetoacetate. The reaction proceeds through several steps involving reduction, cyclization, and esterification to yield the final product. The purity and yield of ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate can be optimized by using appropriate reaction conditions and purification techniques.
Applications De Recherche Scientifique
Ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate has been studied extensively for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of neurological disorders such as multiple sclerosis, neuropathic pain, and traumatic brain injury. ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate has also been studied for its potential anticancer activity, as it has been found to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
Formule moléculaire |
C22H21N3O5 |
|---|---|
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C22H21N3O5/c1-4-30-22(28)13-5-8-15(9-6-13)25-20(14-7-10-16(26)17(11-14)29-3)18-12(2)23-24-19(18)21(25)27/h5-11,20,26H,4H2,1-3H3,(H,23,24) |
Clé InChI |
ICBVNCOLKOHEAM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC(=C(C=C4)O)OC |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC(=C(C=C4)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247100.png)
![ethyl 4-(4-(3,4-dimethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247103.png)
![ethyl 4-(3-(2-furyl)-4-[4-(methoxycarbonyl)phenyl]-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247104.png)
![1-Benzyl-4-[1-(3-methoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247106.png)
![1-Benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine](/img/structure/B247110.png)

![(2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247112.png)
![[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B247113.png)
![1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247114.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247115.png)
![1-(2-Fluorophenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247116.png)
![4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247121.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247122.png)
![2-(Naphthalen-2-yloxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B247123.png)